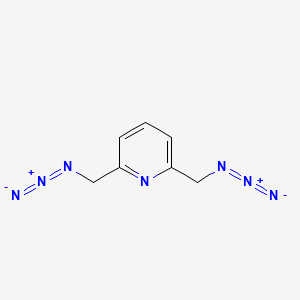
2,6-Bis(azidomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(azidomethyl)pyridine is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azidomethyl groups attached to the 2 and 6 positions of a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
2,6-Bis(azidomethyl)pyridine can be synthesized through a multi-step process. One common method involves the reaction of 2,6-bis(bromomethyl)pyridine with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6-Bis(azidomethyl)pyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper (II) acetate (Cu(OAc)2) is commonly used as a catalyst in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of azides to amines.
Substitution: Sodium azide (NaN3) is used for the substitution of bromine atoms with azide groups.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of azide groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学的研究の応用
2,6-Bis(azidomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Catalysis: It is employed in the development of catalysts for various chemical reactions.
Medicinal Chemistry:
作用機序
The mechanism of action of 2,6-bis(azidomethyl)pyridine primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in organic synthesis. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .
類似化合物との比較
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds are similar in structure but contain triazole rings instead of azide groups.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound contains benzimidazole groups instead of azide groups.
Uniqueness
2,6-Bis(azidomethyl)pyridine is unique due to the presence of azide groups, which provide distinct reactivity compared to other similar compounds. The azide groups enable specific reactions such as cycloaddition and reduction, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H7N7 |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
2,6-bis(azidomethyl)pyridine |
InChI |
InChI=1S/C7H7N7/c8-13-10-4-6-2-1-3-7(12-6)5-11-14-9/h1-3H,4-5H2 |
InChIキー |
KYDZPOJMYVDXNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


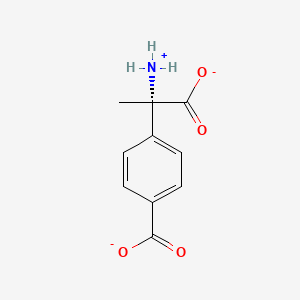
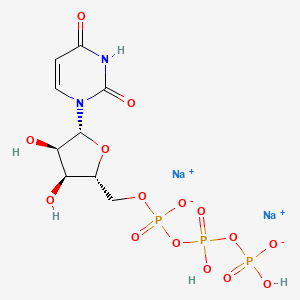
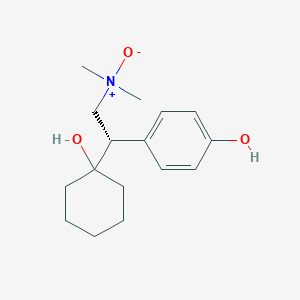
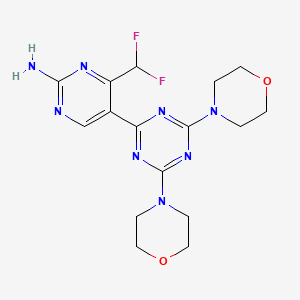
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
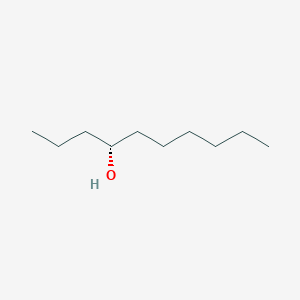
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
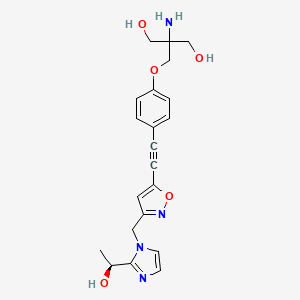

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
